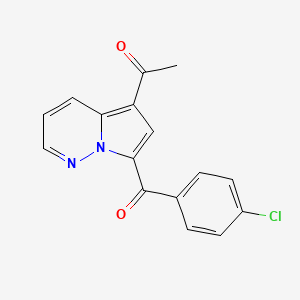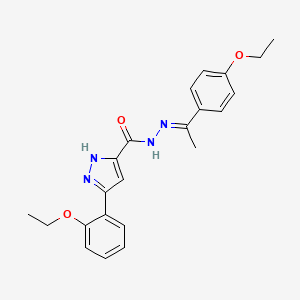
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyrrole : Cette étape implique le couplage croisé d’un cycle pyrrole avec des acétylènes (bromo)acyles en présence d’alumine solide à température ambiante.
Addition de propargylamine : Les acétylènes résultants sont ensuite mis à réagir avec la propargylamine pour former des N-propargylénaminones.
Cyclisation intramoléculaire : Enfin, les dérivés propargyliques préparés subissent une cyclisation intramoléculaire, catalysée par le carbonate de césium (Cs2CO3) dans le diméthylsulfoxyde (DMSO), pour donner le composé pyrrolopyridazine souhaité.
Analyse Des Réactions Chimiques
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l’atome de chlore peut être remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Applications de la recherche scientifique
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques . Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l’inflammation ou la prolifération des cellules cancéreuses, exerçant ainsi ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone peut être comparé à d’autres composés similaires de la famille des pyrrolopyridazines . Parmi ces composés similaires, citons :
- 1-(7-(3-Nitrobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone
- 1-(7-(4-Bromobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone
- 1-(7-(4-Méthoxybenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone
Ces composés partagent une structure de base similaire, mais diffèrent par les substituants attachés au groupe benzoyle. Les propriétés uniques de 1-(7-(4-Chlorobenzoyl)pyrrolo(1,2-B)pyridazin-5-YL)éthanone, telles que ses substituants spécifiques et leurs effets sur l’activité biologique, le distinguent des autres composés apparentés.
Propriétés
Numéro CAS |
302913-53-7 |
|---|---|
Formule moléculaire |
C16H11ClN2O2 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
1-[7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C16H11ClN2O2/c1-10(20)13-9-15(19-14(13)3-2-8-18-19)16(21)11-4-6-12(17)7-5-11/h2-9H,1H3 |
Clé InChI |
HKOCKZIFDHBBFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)
![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)



![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)

